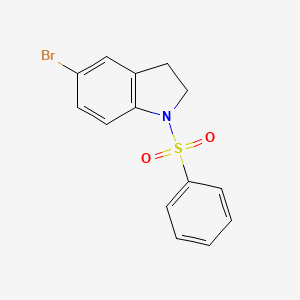

5-Bromo-1-(phenylsulfonyl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-(phenylsulfonyl)indoline is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Mecanismo De Acción

Target of Action

5-Bromo-1-(phenylsulfonyl)indoline is a derivative of indole, a bioactive aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

Indole derivatives, including 5-Bromo-1-(phenylsulfonyl)indoline, have been found to bind with high affinity to multiple receptors This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Molecular Mechanism

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(phenylsulfonyl)indoline typically involves the bromination of indoline followed by the introduction of the phenylsulfonyl group. One common method includes:

Bromination: Indoline is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 5-bromoindoline.

Sulfonylation: The 5-bromoindoline is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-(phenylsulfonyl)indoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to indoline derivatives using suitable oxidizing or reducing agents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and bases like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

Substitution: Formation of 5-substituted indoline derivatives.

Oxidation: Conversion to indole derivatives.

Reduction: Formation of reduced indoline derivatives.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that indoline derivatives, including 5-Bromo-1-(phenylsulfonyl)indoline, exhibit promising anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Case Study:

- Study Title : "Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogues"

- Findings : The study found that analogues of indole structures, similar to this compound, showed significant antiproliferative activity against various cancer cell lines, indicating potential for further development in cancer therapeutics .

1.2 Anti-inflammatory Properties

The compound’s structure suggests potential interactions with cyclooxygenase enzymes, which are critical in inflammatory processes. Preliminary studies indicate that bromine substitution may enhance inhibitory effects on these enzymes, suggesting a pathway for developing anti-inflammatory drugs .

2.1 Enzyme Inhibition

this compound has been studied for its enzyme inhibition capabilities. Its structural features may enhance binding affinity to various biological targets.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | Cyclooxygenase | Competitive | |

| Other Indoline Derivatives | COX-2 | Non-competitive |

Synthesis and Preparation

The synthesis of this compound can be achieved through various methods involving different reagents and conditions. The following table summarizes key synthesis parameters:

Data Table: Synthesis Parameters

| Reagent Used | Reaction Conditions | Yield (%) |

|---|---|---|

| Potassium acetate | N,N-dimethylformamide, 100°C for 16 hours | High Yield (exact yield not specified) |

| Bis(pinacolato)diboron | Nitrogen atmosphere required during reaction | Not specified |

Potential Future Applications

Given its promising biological activities, this compound is positioned for further research in various therapeutic areas:

- Neuropharmacology : There is potential for this compound to influence serotonin receptor binding affinities, suggesting applications in treating mood disorders such as anxiety or depression.

- Antimicrobial Activity : Emerging evidence points towards the compound's effectiveness against several microbial strains, warranting further investigation into its use as an antimicrobial agent.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromoindoline: Lacks the phenylsulfonyl group, resulting in different reactivity and applications.

1-(Phenylsulfonyl)indoline:

Indoline: The parent compound without any substituents, exhibiting different chemical behavior.

Uniqueness

5-Bromo-1-(phenylsulfonyl)indoline is unique due to the presence of both the bromine atom and phenylsulfonyl group, which confer distinct chemical reactivity and potential applications. Its dual functionalization allows for versatile modifications and interactions in various chemical and biological contexts.

Actividad Biológica

5-Bromo-1-(phenylsulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₀BrNO₂S and a molecular weight of approximately 336.21 g/mol. Its structure features an indoline core with a bromine atom and a phenylsulfonyl group, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrNO₂S |

| Molecular Weight | 336.21 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include bromination and sulfonation of indole derivatives. These methods are designed to maximize yield while minimizing by-products, making the compound accessible for further biological studies.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain indole-based compounds acted as CDK1 inhibitors, leading to reduced tumor growth in mouse models .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells, potentially affecting various biochemical pathways. This interaction can lead to alterations in cellular functions, such as apoptosis in cancer cells or modulation of inflammatory responses .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with biological targets, including enzymes and receptors involved in disease processes. These studies are crucial for understanding how the compound might exert its therapeutic effects and any potential side effects it may have.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antiviral Activity : Research has shown that certain indole derivatives can inhibit viral replication, suggesting that this compound might possess similar properties against viruses like HCV (Hepatitis C Virus) .

- Anti-inflammatory Effects : Compounds with sulfonamide functionalities have been noted for their anti-inflammatory properties, indicating a possible therapeutic role for this compound in treating inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that indole derivatives may protect against neurodegenerative diseases by modulating oxidative stress pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromoindole | Indole structure with bromine | Diverse biological activities |

| 1-(Phenylsulfonyl)-indole | Indole with phenylsulfonyl group | Different reactivity patterns |

| 5-Chloro-1-(phenylsulfonyl)indole | Similar structure but with chlorine | Varies in biological profiles |

This comparative analysis highlights the unique position of this compound within its class, particularly due to the presence of both bromine and sulfonamide functionalities, which can significantly influence its reactivity and biological activity.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMGBMHSUAXNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.